4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride
Overview
Description
“4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride” is a chemical compound with the CAS Number: 1311316-40-1 . It has a molecular weight of 267.71 . The compound is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The molecular formula of this compound is C12H13N3O2 . The InChI Code is 1S/C12H13N3O2.ClH/c13-9-3-5-10 (6-4-9)16-7-11-14-12 (17-15-11)8-1-2-8;/h3-6,8H,1-2,7,13H2;1H .Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 267.71 .Scientific Research Applications
Antiproliferative Activity
Research on 1,3,4-oxadiazole analogues, including studies by Ahsan et al. (2018), has shown significant antiproliferative activities against various cancer cell lines. These compounds, including N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine and 4-{5-[(2-Methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenol, demonstrated higher sensitivity towards specific cell lines, suggesting potential in cancer research for identifying new therapeutic agents (Ahsan et al., 2018).
Antimicrobial Activity
Certain novel quinoxalines and 1,3,4-oxadiazole derivatives have been synthesized and evaluated for antimicrobial activity. Compounds synthesized from key compounds related to 1,3,4-oxadiazoles have shown activity against a variety of microbial strains, indicating their utility in developing new antimicrobial agents (Refaat et al., 2004).
Corrosion Inhibition
The compound 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole has been studied for its corrosion inhibition properties on mild steel in sulfuric acid medium. These findings suggest that oxadiazole derivatives can serve as effective corrosion inhibitors, providing a scientific basis for their application in materials science and engineering (Bouklah et al., 2006).
Anticancer and HIV Activities
Derivatives based on pyrazolines and thiazolidin-4-one, synthesized from aniline and thioglycolic acid, have shown promising properties as anticancer and HIV agents in preliminary studies. This research underscores the potential of 1,3,4-oxadiazole derivatives in the development of new drugs for treating cancer and HIV (Patel et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It’s known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been recognized for their role in various therapeutic areas, including cancer therapy .
Properties
IUPAC Name |
4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c13-9-3-5-10(6-4-9)16-7-11-14-12(17-15-11)8-1-2-8;/h3-6,8H,1-2,7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXBJGZZNNRMEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)COC3=CC=C(C=C3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311316-40-1 | |
Record name | Benzenamine, 4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311316-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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